molecular formula C10H13ClO2Si B13780673 Benzoic acid, 4-chloro-, trimethylsilyl ester CAS No. 25436-27-5

Benzoic acid, 4-chloro-, trimethylsilyl ester

Cat. No.: B13780673
CAS No.: 25436-27-5
M. Wt: 228.74 g/mol
InChI Key: XGABXNUFKZKQCO-UHFFFAOYSA-N
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Description

Benzoic acid, 4-chloro-, trimethylsilyl ester: is a chemical compound with the molecular formula C10H13ClO2Si and a molecular weight of 228.748 g/mol 4-Chlorobenzoic acid, trimethylsilyl ester . This compound is a derivative of benzoic acid, where the carboxyl group is esterified with trimethylsilyl and substituted with a chlorine atom at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-chloro-, trimethylsilyl ester typically involves the esterification of 4-chlorobenzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using similar reagents and conditions as in laboratory synthesis, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 4-chloro-, trimethylsilyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 4-chlorobenzoic acid and trimethylsilanol.

    Substitution Reactions: The chlorine atom can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products Formed:

    Hydrolysis: 4-Chlorobenzoic acid and trimethylsilanol.

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation and Reduction: Products vary based on the specific reaction conditions.

Scientific Research Applications

Chemistry: Benzoic acid, 4-chloro-, trimethylsilyl ester is used as a reagent in organic synthesis, particularly in the preparation of other organosilicon compounds .

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of benzoic acid, 4-chloro-, trimethylsilyl ester is primarily related to its reactivity as an ester and its ability to undergo hydrolysis and substitution reactions. The trimethylsilyl group can be cleaved under acidic or basic conditions, releasing the active 4-chlorobenzoic acid .

Comparison with Similar Compounds

  • Benzoic acid, trimethylsilyl ester
  • 4-Chlorobenzoic acid
  • Benzoic acid, 4-(trimethylsilyl)-

Comparison: Benzoic acid, 4-chloro-, trimethylsilyl ester is unique due to the presence of both the chlorine substituent and the trimethylsilyl ester group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions compared to benzoic acid, trimethylsilyl ester .

Properties

CAS No.

25436-27-5

Molecular Formula

C10H13ClO2Si

Molecular Weight

228.74 g/mol

IUPAC Name

trimethylsilyl 4-chlorobenzoate

InChI

InChI=1S/C10H13ClO2Si/c1-14(2,3)13-10(12)8-4-6-9(11)7-5-8/h4-7H,1-3H3

InChI Key

XGABXNUFKZKQCO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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